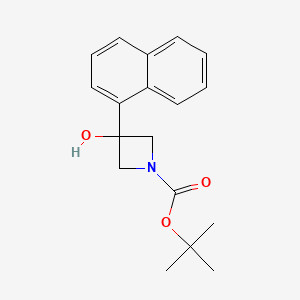
Tert-butyl 3-hydroxy-3-(naphthalen-1-yl)azetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-hydroxy-3-(naphthalen-1-yl)azetidine-1-carboxylate is a chemical compound with the CAS Number: 1696848-61-9 . It has a molecular weight of 299.37 . The compound is typically stored at 4°C and is available in powder form .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C18H21NO3/c1-17(2,3)22-16(20)19-11-18(21,12-19)15-10-6-8-13-7-4-5-9-14(13)15/h4-10,21H,11-12H2,1-3H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is a powder and is typically stored at 4°C . The molecular weight is 299.37 . Unfortunately, other specific physical and chemical properties like boiling point, density, etc., are not available in the sources I found.Mechanism of Action
Tert-butyl 3-hydroxy-3-(naphthalen-1-yl)azetidine-1-carboxylate works by inhibiting the activity of specific enzymes involved in various biological processes. For example, this compound inhibits the activity of HMG-CoA reductase, an enzyme involved in cholesterol biosynthesis, and also inhibits the activity of cyclin-dependent kinases, which are involved in cell cycle regulation.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In addition to its ability to inhibit cancer cell proliferation and cholesterol biosynthesis, this compound has also been shown to have anti-inflammatory effects. Specifically, this compound has been shown to inhibit the production of pro-inflammatory cytokines in response to lipopolysaccharide stimulation.
Advantages and Limitations for Lab Experiments
One advantage of using Tert-butyl 3-hydroxy-3-(naphthalen-1-yl)azetidine-1-carboxylate in lab experiments is its ability to selectively inhibit specific enzymes, making it a useful tool for studying the role of these enzymes in various biological processes. However, one limitation of using this compound in lab experiments is its potential toxicity, which must be carefully monitored.
Future Directions
There are several potential future directions for research involving Tert-butyl 3-hydroxy-3-(naphthalen-1-yl)azetidine-1-carboxylate. One direction is to further explore its potential as a therapeutic agent for cancer and other diseases. Another direction is to investigate its potential as a cholesterol-lowering agent, particularly in combination with other cholesterol-lowering drugs. Additionally, further research could explore the potential of this compound as an anti-inflammatory agent and its potential for use in treating inflammatory diseases.
Synthesis Methods
Tert-butyl 3-hydroxy-3-(naphthalen-1-yl)azetidine-1-carboxylate can be synthesized through a multistep process involving the reaction of tert-butyl acrylate with 1-naphthylmagnesium bromide, followed by a cyclization reaction with aziridine. The resulting product is then hydrolyzed to yield this compound.
Scientific Research Applications
Tert-butyl 3-hydroxy-3-(naphthalen-1-yl)azetidine-1-carboxylate has shown promising results in various scientific research studies. One study found that this compound can inhibit the proliferation of cancer cells, specifically breast cancer cells, by inducing cell cycle arrest and apoptosis. Another study showed that this compound can inhibit the activity of a key enzyme involved in the biosynthesis of cholesterol, suggesting its potential as a cholesterol-lowering agent.
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
properties
IUPAC Name |
tert-butyl 3-hydroxy-3-naphthalen-1-ylazetidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-17(2,3)22-16(20)19-11-18(21,12-19)15-10-6-8-13-7-4-5-9-14(13)15/h4-10,21H,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOEIUCAOOWNAQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C2=CC=CC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-1-(3,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2902794.png)

![6,7,8,9-Tetrahydro-5h-[1,2,4]triazolo[4,3-d][1,4]diazepine dihydrochloride](/img/structure/B2902796.png)
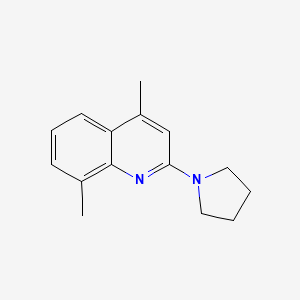
![3-Bromo-5-fluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B2902798.png)
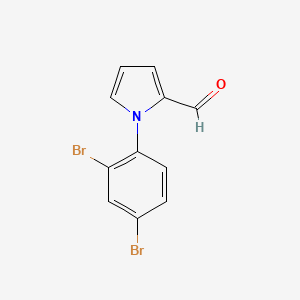
![1-[3-[(5-Chloro-2-methoxyphenyl)methyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2902803.png)
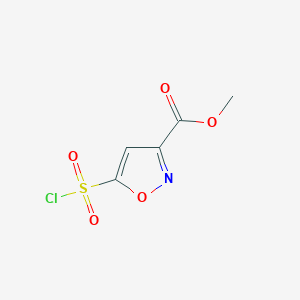
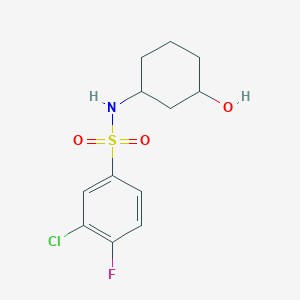
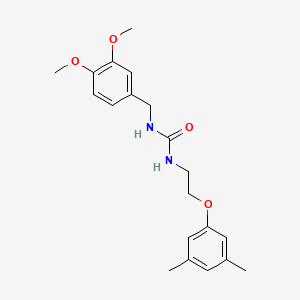
![2,6-difluoro-N-{1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}benzamide](/img/structure/B2902808.png)
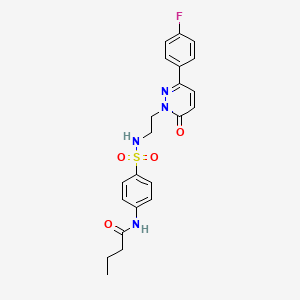

![4-chloro-N-(5-{1-[4-(methylsulfonyl)phenyl]-5-oxopyrrolidin-3-yl}-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2902814.png)